molecular formula C23H18ClN3O2 B10875027 N-(2-{3-[(2-chlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide

N-(2-{3-[(2-chlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide

Cat. No.: B10875027
M. Wt: 403.9 g/mol
InChI Key: TYOOGFZUTDNWMK-UHFFFAOYSA-N
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Description

N~1~-(2-{3-[(2-CHLOROBENZYL)OXY]-2-QUINOXALINYL}PHENYL)ACETAMIDE is a complex organic compound that features a quinoxaline core, a chlorobenzyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-{3-[(2-CHLOROBENZYL)OXY]-2-QUINOXALINYL}PHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the quinoxaline derivative.

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-{3-[(2-CHLOROBENZYL)OXY]-2-QUINOXALINYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.

Scientific Research Applications

N~1~-(2-{3-[(2-CHLOROBENZYL)OXY]-2-QUINOXALINYL}PHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.

    Materials Science: The compound could be explored for its properties in creating new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N1-(2-{3-[(2-CHLOROBENZYL)OXY]-2-QUINOXALINYL}PHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(3-Chlorobenzyl)-2-(1-adamantyl)acetamide: This compound shares a similar chlorobenzyl group but has a different core structure.

    2-Chloro-N-(2-chlorobenzyl)acetamide: Another related compound with a chlorobenzyl group and an acetamide moiety.

Uniqueness

N~1~-(2-{3-[(2-CHLOROBENZYL)OXY]-2-QUINOXALINYL}PHENYL)ACETAMIDE is unique due to its specific combination of a quinoxaline core, chlorobenzyl group, and acetamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H18ClN3O2

Molecular Weight

403.9 g/mol

IUPAC Name

N-[2-[3-[(2-chlorophenyl)methoxy]quinoxalin-2-yl]phenyl]acetamide

InChI

InChI=1S/C23H18ClN3O2/c1-15(28)25-19-11-5-3-9-17(19)22-23(27-21-13-7-6-12-20(21)26-22)29-14-16-8-2-4-10-18(16)24/h2-13H,14H2,1H3,(H,25,28)

InChI Key

TYOOGFZUTDNWMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2OCC4=CC=CC=C4Cl

Origin of Product

United States

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